molecular formula C22H23N3O5S B14108566 N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14108566
M. Wt: 441.5 g/mol
InChI Key: NSKSRRVMBXCYBN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the benzodioxole moiety and the sulfanylidene group suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: Starting with a suitable precursor, the benzodioxole ring can be synthesized through cyclization reactions.

    Quinazoline Core Construction: The quinazoline core can be constructed via condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under controlled conditions.

    Final Assembly: The final compound is assembled by coupling the benzodioxole and quinazoline intermediates, followed by functional group modifications.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxole or quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Utilizing its unique properties in material science and catalysis.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and quinazoline moieties may play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, used as insecticide synergists.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H23N3O5S/c1-2-28-9-3-8-25-21(27)16-6-5-15(11-17(16)24-22(25)31)20(26)23-12-14-4-7-18-19(10-14)30-13-29-18/h4-7,10-11H,2-3,8-9,12-13H2,1H3,(H,23,26)(H,24,31)

InChI Key

NSKSRRVMBXCYBN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)NC1=S

Origin of Product

United States

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